![molecular formula C19H17F2N5OS B1667228 BMS-605541 CAS No. 639858-32-5](/img/structure/B1667228.png)
BMS-605541
Overview
Description
BMS 605541 is a selective and orally active inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. It has shown significant potential in cancer research due to its ability to inhibit the growth of human umbilical vein endothelial cells (HUVECs) through vascular endothelial growth factor (VEGF) with an IC50 value of 25 nanomolar . The compound also inhibits the activity of Flk-1, VEGFR-1, and platelet-derived growth factor receptor-beta (PDGFR-β) with IC50 values of 40 nanomolar, 400 nanomolar, and 200 nanomolar, respectively .
Mechanism of Action
Target of Action
BMS-605541, also known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide, primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . It also inhibits the activity of Flk-1 , VEGFR-1 , and PDGFR-β . These targets play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
This compound is a selective and orally active inhibitor of VEGFR-2 kinase . It works by binding to the ATP-binding site of the VEGFR-2 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling pathways that promote angiogenesis .
Biochemical Pathways
The inhibition of VEGFR-2 by this compound affects the VEGF signaling pathway, which is critical for angiogenesis . By blocking this pathway, this compound can inhibit the proliferation, survival, migration, invasion, and differentiation of endothelial cells . This leads to a reduction in the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor and inhibiting its growth .
Pharmacokinetics
This compound has a favorable pharmacokinetic profile. It has a moderate steady-state volume of distribution, low systemic clearance, and favorable half-life . It also shows 100% oral bioavailability in mice and 52% in monkeys . These properties contribute to its bioavailability and potential effectiveness as a therapeutic agent .
Result of Action
The primary result of this compound’s action is the inhibition of tumor-induced angiogenesis . By blocking the VEGF signaling pathway, it can inhibit the growth of human lung and colon carcinoma xenograft models . This makes it a promising candidate for cancer research and potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
BMS-605541 has been found to interact with several key enzymes and proteins. It is a selective and orally active inhibitor of VEGFR-2 kinase . It inhibits the activity of Flk-1, VEGFR-1, and PDGFR-β . The nature of these interactions is primarily inhibitory, with this compound acting as an ATP-competitive antagonist .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of HUVECs through VEGF . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As an ATP-competitive antagonist, it binds to the ATP-binding site of VEGFR-2, thereby inhibiting the kinase’s activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to have anti-tumor activity in thymic mice subcutaneously implanted with L2987 and HCT-116 xenografts when administered at dosages ranging from 12.5 to 180 mg/kg .
Metabolic Pathways
Given its role as a VEGFR-2 inhibitor, it likely interacts with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
It is known to be orally bioavailable in rodents , suggesting that it can be absorbed and distributed in the body following oral administration.
Subcellular Localization
Given its role as a VEGFR-2 inhibitor, it is likely to be found in locations where VEGFR-2 is present, such as the cell membrane .
Preparation Methods
The synthesis of BMS 605541 involves multiple steps, starting with the preparation of the 2-aminothiazole scaffold, which is a key component in its structure. The synthetic route typically includes the following steps:
Formation of the 2-aminothiazole scaffold: This involves the reaction of a thioamide with a haloketone under basic conditions.
Coupling with an aryl halide: The 2-aminothiazole is then coupled with an aryl halide using a palladium-catalyzed cross-coupling reaction.
Introduction of the fluorine atoms: Fluorine atoms are introduced through a nucleophilic substitution reaction.
Final modifications:
Industrial production methods for BMS 605541 would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
BMS 605541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of BMS 605541.
Coupling reactions: Palladium-catalyzed cross-coupling reactions are used to introduce aryl groups into the compound.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Major products formed from these reactions include various derivatives of BMS 605541 with modified functional groups that can enhance or alter its biological activity.
Scientific Research Applications
Introduction to BMS-605541
This compound is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value of 23 nM. This compound exhibits more than ten-fold selectivity for VEGFR-2 over VEGFR-1, making it a significant candidate in cancer research, particularly in the treatment of various tumors, including lung and colon cancers. Its chemical structure is characterized as N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide, and it is noted for its high purity (≥98%) and oral bioavailability in rodent models .
Applications in Cancer Research
This compound has been primarily studied for its antitumor properties. The following sections detail its applications across various cancer types and mechanisms of action.
Antitumor Efficacy
This compound has demonstrated significant antitumor activity in preclinical models. It is particularly effective against:
- Lung Cancer : Studies have shown that this compound inhibits tumor growth in lung cancer xenograft models, indicating its potential as a therapeutic agent .
- Colorectal Cancer : Similar efficacy has been observed in colon cancer models, further supporting its role as a VEGFR-2 inhibitor in targeting tumor angiogenesis .
Case Study: Fibroblast Growth Factor Interaction
In a study investigating the interactions between fibroblast growth factor (FGF) and neuronal activation, this compound was used to block FGF-induced effects on specific neuronal populations. The results indicated that FGF1 activation of neurons was dependent on VEGFR signaling, highlighting the compound's role beyond traditional cancer applications into neurobiology .
Table 1: Summary of Preclinical Findings on this compound
Study Type | Cancer Type | Model Type | Key Findings |
---|---|---|---|
Xenograft Study | Lung Cancer | Human Tumor Models | Significant reduction in tumor size |
Xenograft Study | Colorectal Cancer | Human Tumor Models | Inhibition of angiogenesis and tumor growth |
Neurobiological Study | Neuronal Activation | Rodent Models | Blocked FGF1 effects on neuronal activation via VEGFR |
Clinical Trials and Future Directions
While this compound has shown promise in preclinical studies, its transition to clinical trials is essential for determining its efficacy and safety in humans. Bristol Myers Squibb has been involved in various research initiatives aimed at advancing this compound through clinical phases.
Ongoing Research Initiatives
Bristol Myers Squibb supports independent research through Investigator Sponsored Research (ISR) programs, encouraging academic partnerships to explore novel applications of this compound in oncology and beyond . The focus areas include:
- Investigating combination therapies with other anticancer agents.
- Exploring its potential applications in other diseases influenced by VEGF signaling.
Comparison with Similar Compounds
BMS 605541 is unique in its selectivity and potency as a VEGFR-2 kinase inhibitor. Similar compounds include:
Sunitinib: Another VEGFR-2 inhibitor with broader kinase inhibition, including PDGFR and c-Kit.
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Pazopanib: A selective VEGFR inhibitor with additional activity against PDGFR and c-Kit.
Compared to these compounds, BMS 605541 demonstrates higher selectivity for VEGFR-2, making it a valuable tool for studying VEGFR-2-specific pathways and developing targeted therapies.
Biological Activity
BMS-605541 is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment.
Chemical Profile
- Chemical Name : this compound
- CAS Registry Number : 639858-32-5
- Molecular Weight : 421.5 g/mol
- IC50 Value : 23 nM for VEGFR-2
- Selectivity : Over 10-fold selectivity for VEGFR-2 compared to VEGFR-1 .
This compound functions by competitively inhibiting the ATP-binding site of VEGFR-2. This inhibition prevents the receptor from activating downstream signaling pathways essential for endothelial cell proliferation and migration, thereby reducing angiogenesis associated with tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 phosphorylation in human endothelial cells. The compound's potency was assessed through various assays, including:
- Cell Viability Assays : Using cell lines such as HUVEC (human umbilical vein endothelial cells), researchers measured the impact of this compound on cell proliferation.
- Angiogenesis Assays : The compound was tested in Matrigel assays to evaluate its effect on tube formation by endothelial cells.
Results Summary
Assay Type | Result |
---|---|
IC50 (VEGFR-2) | 23 nM |
Selectivity | >10-fold for VEGFR-2 over VEGFR-1 |
Inhibition of Tube Formation | Significant reduction observed in Matrigel assays |
Case Studies and Clinical Applications
This compound has been explored in preclinical models for various cancers, including lung and colorectal cancers. Notably, it has shown promise in:
- Lung Cancer Models : In xenograft models, this compound administration led to reduced tumor growth and improved survival rates.
- Colorectal Cancer Studies : The compound demonstrated efficacy in inhibiting tumor-associated angiogenesis, suggesting potential for therapeutic use in colorectal cancer patients.
Research Findings
A study published in the European Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the core structure can enhance potency and selectivity against VEGFRs .
Key Findings from Literature
- Efficacy : this compound significantly inhibited tumor growth in preclinical models.
- Safety Profile : Early studies suggested a favorable safety profile, with minimal off-target effects observed at therapeutic doses.
- Combination Therapies : Investigations into combining this compound with other chemotherapeutics are ongoing to assess synergistic effects.
Properties
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.